

# Unraveling the Molecular Architecture and Mechanism of CTX-712: A Technical Guide

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## Compound of Interest

Compound Name: CTX-712

Cat. No.: B10831987

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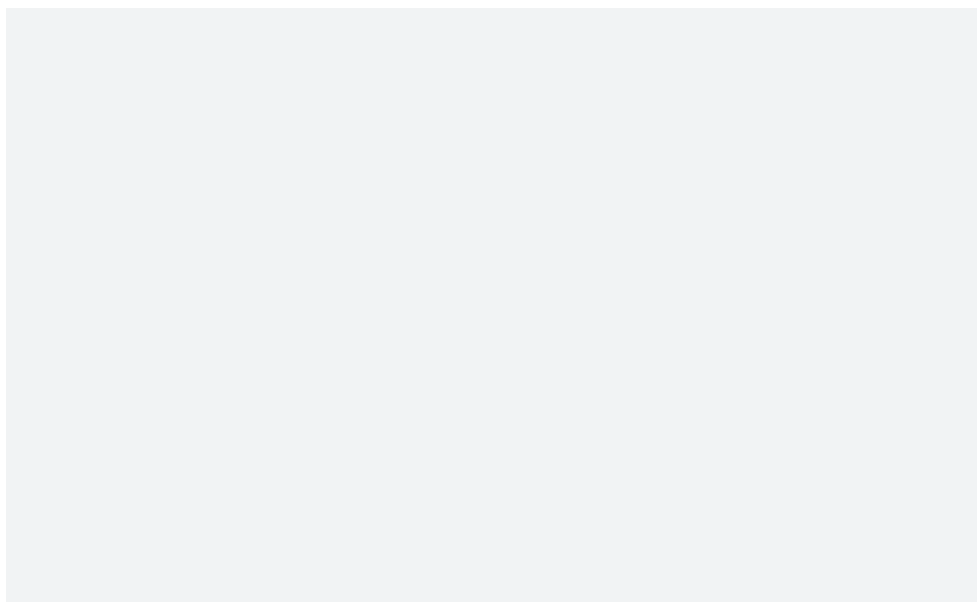
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical structure, mechanism of action, and preclinical efficacy of **CTX-712**, also known as Rogocekib. **CTX-712** is a first-in-class, orally bioavailable, and highly potent pan-inhibitor of CDC-like kinases (CLKs), a family of dual-specificity protein kinases that play a crucial role in the regulation of RNA splicing. Dysregulation of RNA splicing is increasingly recognized as a hallmark of various cancers, making CLK a compelling therapeutic target.

## Chemical Structure and Properties

**CTX-712** (Rogocekib) is a synthetic organic small molecule. Its chemical formula is  $C_{19}H_{17}FN_8O_2$  with a molecular weight of 408.40 g/mol. The structure features a 1H-imidazo[4,5-b]pyridine scaffold.

IUPAC Name: (R)-2-(1-fluoroethyl)-5-((6-(4-methoxypyrrolo[2,1-f][1][2][3]triazin-5-yl)-2-methyl-1H-imidazo[4,5-b]pyridin-1-yl)methyl)-1,3,4-oxadiazole[4]



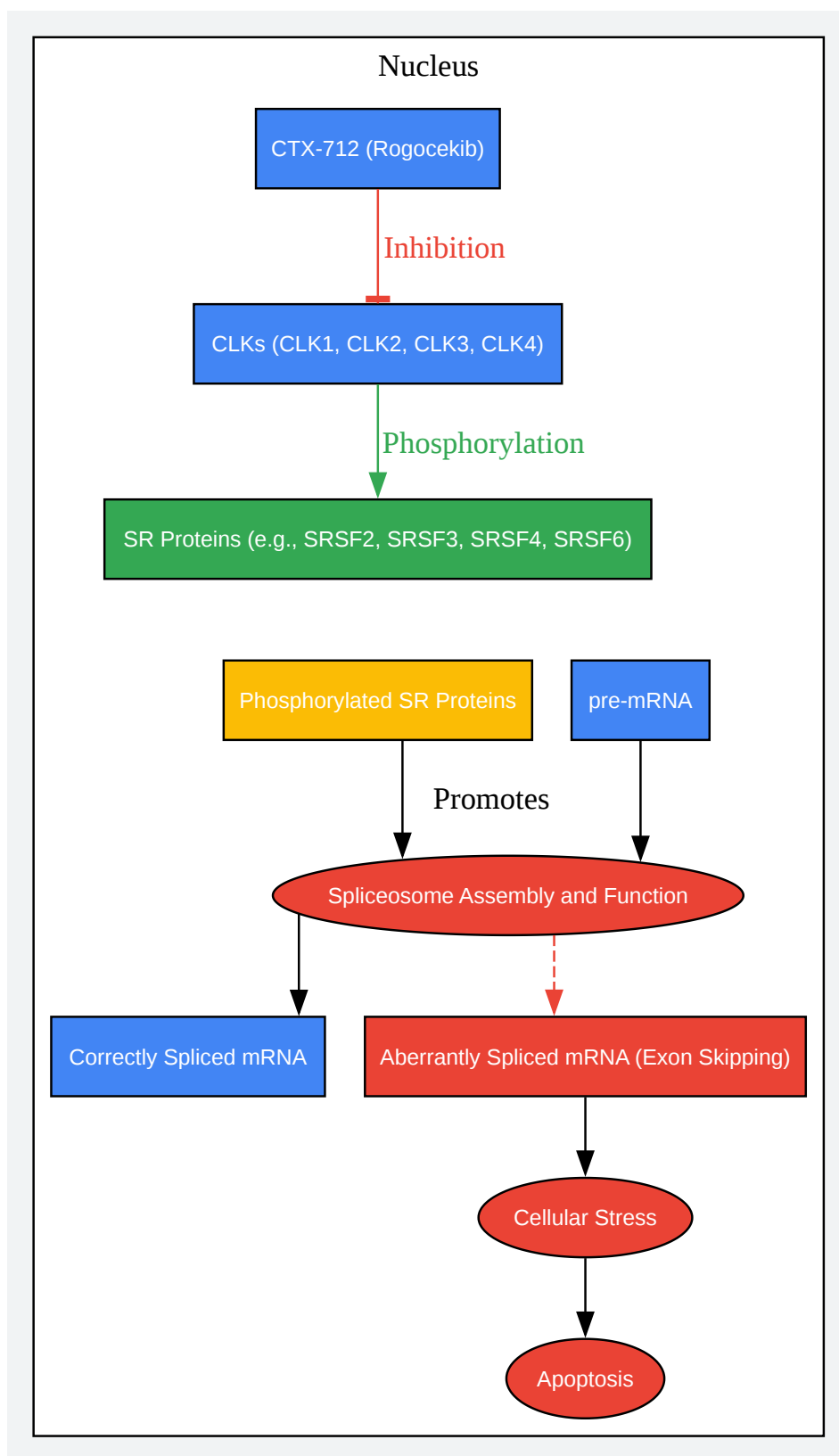
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**Figure 1:** Chemical Structure of **CTX-712** (Rogocekib).

## Mechanism of Action: Targeting the Spliceosome through CLK Inhibition

**CTX-712** exerts its anti-neoplastic effects by inhibiting the kinase activity of the CLK family, which includes CLK1, CLK2, CLK3, and CLK4. These kinases are critical for the phosphorylation of serine/arginine-rich (SR) proteins, which are essential components of the spliceosome, the cellular machinery responsible for RNA splicing.

By inhibiting CLKs, **CTX-712** prevents the phosphorylation of SR proteins.[1][5] This disruption of the normal phosphorylation cycle of SR proteins leads to global alterations in RNA splicing, predominantly causing exon skipping.[5] The accumulation of these aberrant RNA transcripts induces cellular stress, ultimately leading to cancer cell death.[5]



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**Figure 2:** Proposed Signaling Pathway of **CTX-712**.

## Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of **CTX-712**.

### Table 1: In Vitro Kinase and Cell Line Inhibition

Target	IC <sub>50</sub> (nM)	Cell Line	IC <sub>50</sub> (μM)
CLK1	0.69	K562 (CML)	0.15
CLK2	0.46	MV-4-11 (AML)	0.036
CLK3	3.4	Primary AML cells	0.078 (average)
CLK4	8.1	NCI-H1048 (SCLC)	0.075 (GI <sub>50</sub> )
DYRK1A	1.1		
DYRK1B	1.3		

Data sourced from[1]

[6][7]

### Table 2: In Vivo Efficacy in Xenograft Models

Xenograft Model	Dosing Schedule	Outcome
NCI-H1048 (SCLC)	25, 37.5, 50 mg/kg, PO, BID, twice weekly for 14 days	Significant, dose-dependent antitumor effects. T/C value of 6.2% at 50 mg/kg on day 14. [6][7]
SRSF2 mutant PDX (AML)	6.25, 12.5 mg/kg, PO, for two weeks	Significant dose-dependent tumor reduction and increased survival.[1]

PO: Per os (by mouth), BID:

Bis in die (twice a day), T/C:

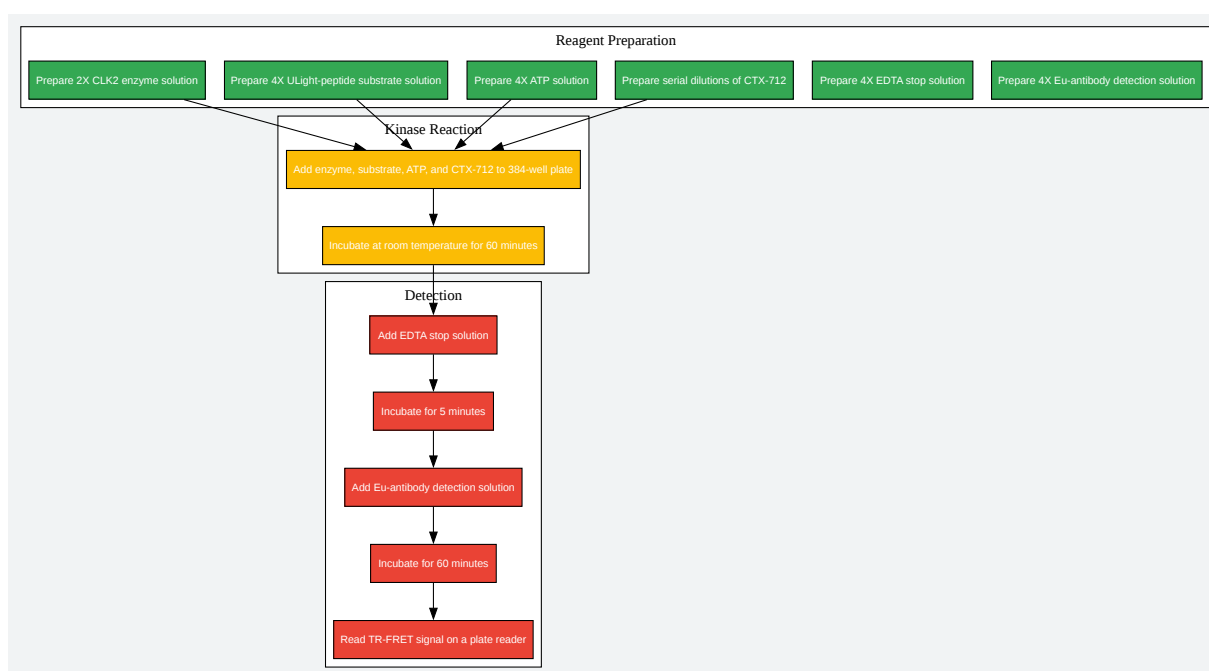
Treatment/Control

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

## In Vitro CLK2 Kinase Inhibition Assay (LANCE Ultra TR-FRET)

This protocol is a representative method based on the LANCE Ultra Kinase Assay platform.



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**Figure 3:** Experimental Workflow for CLK2 Kinase Inhibition Assay.

## Methodology:

- Reagent Preparation:
  - Prepare a 2X working solution of recombinant CLK2 enzyme in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
  - Prepare a 4X working solution of ULIGHT™-labeled peptide substrate in kinase buffer.
  - Prepare a 4X working solution of ATP in kinase buffer. The final ATP concentration should be at or near the K<sub>m</sub> for CLK2.
  - Perform serial dilutions of **CTX-712** in a suitable solvent (e.g., DMSO) and then dilute in kinase buffer to create 4X working solutions.
  - Prepare a 4X stop solution containing EDTA in LANCE Detection Buffer.
  - Prepare a 4X detection solution containing a Europium-labeled anti-phospho-substrate antibody in LANCE Detection Buffer.
- Kinase Reaction:
  - In a 384-well microplate, add 2.5 µL of the 4X **CTX-712** dilution.
  - Add 2.5 µL of the 4X ULIGHT-peptide substrate.
  - Add 5 µL of the 2X CLK2 enzyme solution.
  - Initiate the reaction by adding 2.5 µL of the 4X ATP solution.
  - Incubate the plate at room temperature for 60 minutes.
- Detection:
  - Stop the reaction by adding 5 µL of the 4X EDTA stop solution.
  - Incubate for 5 minutes at room temperature.
  - Add 5 µL of the 4X Eu-antibody detection solution.

- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm. The ratio of these signals is used to calculate the degree of substrate phosphorylation.

## Western Blot Analysis of Phosphorylated SR Proteins

This protocol is a representative method for analyzing the phosphorylation status of SR proteins in cell lysates.

### Methodology:

- Cell Culture and Lysis:
  - Culture NCI-H1048 cells to 70-80% confluency.
  - Treat cells with various concentrations of **CTX-712** or vehicle control for a specified time.
  - Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
  - Denature protein lysates by boiling in Laemmli sample buffer.
  - Separate proteins by SDS-PAGE on a polyacrylamide gel.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., anti-pan-phospho-SR) overnight at 4°C.



- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection:
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
  - To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or  $\beta$ -actin).

## NCI-H1048 Xenograft Model

This protocol outlines a representative in vivo efficacy study.

Methodology:

- Cell Implantation:
  - Harvest NCI-H1048 cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of RPMI-1640 and Matrigel).
  - Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., female athymic nude mice).
- Tumor Growth and Treatment:
  - Monitor tumor growth regularly using calipers.
  - When tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
  - Administer **CTX-712** orally at the desired doses (e.g., 25, 37.5, and 50 mg/kg) on a specified schedule (e.g., twice daily, twice a week). The vehicle control group receives the formulation without the active compound.

- Efficacy Evaluation:
  - Measure tumor volume and body weight throughout the study.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
  - Calculate the tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C) to assess efficacy.

## Conclusion

**CTX-712** (Rogocekib) is a promising, orally bioavailable pan-CLK inhibitor with a well-defined mechanism of action centered on the disruption of RNA splicing. Its potent in vitro and in vivo anti-tumor activity, particularly in models with splicing factor mutations, underscores its potential as a novel therapeutic agent for a range of malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical development of **CTX-712** and other modulators of the spliceosome.

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